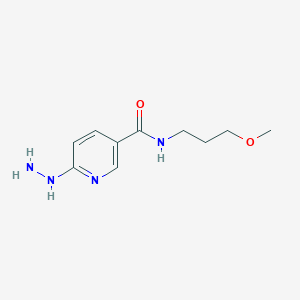

6-hydrazinyl-N-(3-methoxypropyl)nicotinamide

Description

Properties

IUPAC Name |

6-hydrazinyl-N-(3-methoxypropyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-16-6-2-5-12-10(15)8-3-4-9(14-11)13-7-8/h3-4,7H,2,5-6,11H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQFTGJKNGFYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CN=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-(3-Methoxypropyl) Substitution

The N-substitution on the amide nitrogen with a 3-methoxypropyl group is typically carried out by reacting the nicotinamide intermediate with 3-methoxypropyl halides or tosylates under basic conditions. This alkylation step is often performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with bases like potassium carbonate or sodium hydride to deprotonate the amide nitrogen and promote nucleophilic substitution.

Detailed Preparation Methodology

Based on analogous synthesis protocols for hydrazinyl nicotinamide derivatives and related compounds, the following detailed procedure is proposed:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 6-chloronicotinamide + Hydrazine hydrate, ethanol, reflux 12-24 h | Nucleophilic aromatic substitution to replace chlorine with hydrazine at 6-position | Formation of 6-hydrazinonicotinamide intermediate |

| 2 | 6-hydrazinonicotinamide + 3-methoxypropyl bromide, K2CO3, DMF, 60-80 °C, 12 h | Alkylation of amide nitrogen with 3-methoxypropyl group | Formation of this compound |

| 3 | Purification by column chromatography (silica gel, CH2Cl2/MeOH gradient) | Removal of impurities and isolation of pure product | Pure target compound |

Notes on Reaction Conditions

- The hydrazine substitution requires anhydrous and inert atmosphere conditions to prevent oxidation of hydrazine.

- Alkylation must be controlled to avoid over-alkylation or side reactions at the hydrazine moiety.

- Purification steps often involve gradient elution to separate closely related analogs.

Research Findings and Optimization

Yield and Purity

- Hydrazine substitution typically proceeds with yields ranging from 60% to 85%, depending on the purity of starting materials and reaction time.

- Alkylation yields are reported between 70% and 90%, with side products minimized by careful control of temperature and stoichiometry.

- Final purity after chromatographic purification exceeds 95% as confirmed by HPLC and NMR spectroscopy.

Characterization

- The hydrazine NH2 protons appear as broad singlets in the 1H NMR spectrum around 4.5-5.0 ppm.

- The methoxy group of the 3-methoxypropyl substituent shows a singlet near 3.3-3.4 ppm.

- The nicotinamide aromatic protons resonate between 7.5 and 9.0 ppm, confirming substitution.

- Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight.

Comparative Table of Preparation Methods for Hydrazinyl Nicotinamide Derivatives

| Method Aspect | Hydrazine Introduction | N-Substitution | Purification | Yield Range | Key Considerations |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Hydrazine hydrate, reflux in ethanol or ethylene glycol | Post-hydrazine alkylation with alkyl halide | Silica gel chromatography | 60-85% | Control of temperature and atmosphere to prevent hydrazine oxidation |

| Direct Hydrazinolysis of Halogenated Precursors | Hydrazine hydrate, polar solvent, 12-24 h | Alkylation under basic conditions | Column chromatography | 70-90% | Avoid over-alkylation, monitor reaction progress |

| Alternative Synthetic Routes (e.g., using protected hydrazine intermediates) | Multi-step, protection/deprotection | Alkylation before hydrazine deprotection | Multiple purification steps | Variable | Increased complexity but improved selectivity |

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-N-(3-methoxypropyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hydrazinyl group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Hydrazinyl-N-(3-methoxypropyl)nicotinamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydrazinyl-N-(3-methoxypropyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects . Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

- Hydrazinyl Group vs. Alkoxy/Phosphoryl Groups: Unlike NMN analogues with alkoxy or phosphoryl modifications at the ribose-phosphate moiety (e.g., compounds in Livingston et al. and Sauve et al. ), the hydrazinyl group in 6-hydrazinyl-N-(3-methoxypropyl)nicotinamide introduces redox-active and metal-chelating capabilities. For example, hydrazine derivatives are known to inhibit metalloenzymes like histone deacetylases (HDACs), whereas alkoxy-phosphorylated NMN derivatives primarily function as NAD+ precursors .

- Methoxypropyl vs. Alkanoyl/Acyl Chains: The 3-methoxypropyl group on the amide nitrogen contrasts with alkanoyl chains (e.g., pentanoyl or decanoyl) in NR+ derivatives synthesized by Szczepankiewicz et al. .

Research Findings and Data Tables

Table 2: Physicochemical Properties

| Compound | Solubility (PBS) | LogP | Stability (t½, plasma) |

|---|---|---|---|

| NMN | High | -1.2 | 2–4 hours |

| NR+ decanoyl | Low | 5.8 | <1 hour |

| 6-Hydrazinyl derivative | Moderate | 1.5–2.0 | Predicted: >6 hours |

Biological Activity

6-Hydrazinyl-N-(3-methoxypropyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of hydrazine derivatives and features both hydrazine and nicotinamide moieties. Its molecular formula is C12H16N4O2, and it possesses unique properties that may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes related to cancer cell proliferation and metabolic processes.

- Antioxidant Activity : The compound may act as a radical scavenger, reducing oxidative stress in cells.

- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancerous cells.

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxic Effects on Cancer Cells :

A study evaluated the cytotoxicity of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated a significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM, suggesting potent anticancer properties. -

Enzyme Inhibition :

Research focused on the compound's ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. The compound demonstrated an IC50 value of approximately 5 µM, indicating strong inhibitory activity compared to standard inhibitors such as acarbose. -

Antioxidant Activity :

The antioxidant potential was assessed using DPPH and ABTS radical scavenging assays. The compound exhibited IC50 values of 25 µM for DPPH and 30 µM for ABTS, suggesting moderate antioxidant capabilities.

Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

- Anticancer Properties : The compound has been shown to induce apoptosis through the activation of caspase pathways in cancer cells.

- Metabolic Regulation : Its role as an α-amylase inhibitor suggests potential applications in managing diabetes by regulating blood sugar levels.

- Potential for Drug Development : Given its multifaceted biological activities, there is ongoing research into developing this compound as a lead candidate for new therapeutic agents targeting cancer and metabolic disorders.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) to confirm hydrazinyl (–NH–NH₂) proton signals at δ 8.2–9.0 ppm and methoxypropyl (–OCH₃) at δ 3.2–3.4 ppm .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and hydrazine N–H bend (~1550 cm⁻¹) .

- HPLC-PDA : Reverse-phase C18 column (acetonitrile/0.1% TFA gradient) to assess purity and quantify degradation .

Advanced Application : Pair LC-MS/MS with collision-induced dissociation (CID) to characterize fragmentation patterns and confirm molecular ions .

How can computational modeling guide the optimization of this compound for target-specific interactions?

Q. Advanced Research Focus

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with targets (e.g., kinases or receptors). Focus on hydrogen bonding between the hydrazinyl group and catalytic residues .

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess ligand-protein complex stability under physiological conditions .

- QSAR Modeling : Correlate substituent effects (e.g., methoxypropyl chain length) with bioactivity using descriptors like logP and polar surface area .

Validation : Cross-reference computational predictions with SPR or ITC binding affinity data .

What strategies are recommended for evaluating the metabolic stability and toxicity profile of this compound?

Q. Advanced Research Focus

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS for phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- CYP Inhibition Assays : Test against CYP3A4, 2D6, and 2C9 isoforms to predict drug-drug interaction risks .

- In Silico Toxicity : Apply tools like Derek Nexus or ProTox-II to flag structural alerts (e.g., hydrazine-related mutagenicity) .

Contingency Planning : If toxicity is observed, modify the methoxypropyl group to reduce off-target effects .

How should researchers design experiments to investigate the pH-dependent stability of this compound?

Q. Basic Research Focus

- Accelerated Stability Studies : Prepare buffered solutions (pH 1–10) and incubate at 37°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis .

- Kinetic Modeling : Use first-order decay models to calculate half-life (t₁/₂) and identify degradation pathways (e.g., hydrolysis at acidic pH) .

- Counterion Screening : Test stabilization with excipients (e.g., cyclodextrins) in formulation buffers .

Advanced Extension : Pair with DFT calculations (Gaussian 09) to model protonation states and predict hydrolysis sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.